molecular formula C24H35N3O2S B2990745 2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 892743-38-3

2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2990745
CAS No.: 892743-38-3
M. Wt: 429.62
InChI Key: MDUNQCMDVAJJQV-UHFFFAOYSA-N
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Description

The compound 2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide is a synthetic organic compound known for its complex molecular structure. It finds applications in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide involves multiple steps, typically starting with the preparation of key intermediates. For example, the synthesis may begin with the formation of an azepane derivative through a nucleophilic substitution reaction. This intermediate can then be coupled with an indole moiety using a thiol-ether linkage, followed by acylation to introduce the N,N-diisopropylacetamide group. Reaction conditions such as temperature, solvent, and catalysts are crucial for each step to achieve high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the synthetic route to minimize cost and maximize efficiency. This includes the use of automated synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography. The choice of solvents and reagents is also optimized to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide can undergo various chemical reactions, including:

  • Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound's reactivity and potential biological activity.

  • Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms, potentially altering the compound's pharmacological properties.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, enabling the introduction or exchange of different functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions need to be carefully controlled to prevent unwanted side reactions and degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction might produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with altered biological activities.

Scientific Research Applications

2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide is extensively studied in various scientific domains:

  • Chemistry: As a versatile intermediate in organic synthesis, it is used to construct more complex molecules.

  • Biology: Its potential interactions with biological targets make it a candidate for studying biochemical pathways.

  • Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

  • Industry: In the industrial sector, it could be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and thus influencing various biochemical pathways. The exact targets and pathways depend on the specific biological context and the structural characteristics of the compound.

Comparison with Similar Compounds

When comparing 2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide with similar compounds, its uniqueness lies in its specific structural features, such as the azepane ring and the indole moiety connected through a thiol-ether linkage. Similar compounds may include other indole derivatives, thiol-ether linked molecules, or compounds containing azepane rings, each with distinct properties and applications.

Properties

IUPAC Name

2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2S/c1-18(2)27(19(3)4)23(28)16-26-15-22(20-11-7-8-12-21(20)26)30-17-24(29)25-13-9-5-6-10-14-25/h7-8,11-12,15,18-19H,5-6,9-10,13-14,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUNQCMDVAJJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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